Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines†

Organic & Biomolecular Chemistry Pub Date: 2010-04-21 DOI: 10.1039/C003380D

Abstract

A short and efficient synthesis of 4-aminomethyl-4-fluoropiperidines and 3-aminomethyl-3-fluoropyrrolidines is described. These fluorinated azaheterocycles are of specific interest as bifunctional building blocks for fluorinated pharmaceutical compounds. The key step of the synthetic pathway involves the regioselective bromofluorination of N-Boc-4-methylenepiperidine and 3-methylenepyrrolidine using Et3N.3HF and NBS.

Graphical abstract: Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines
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